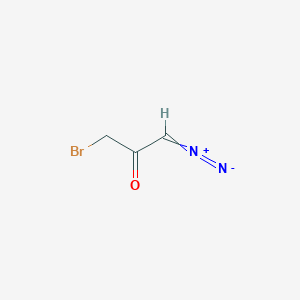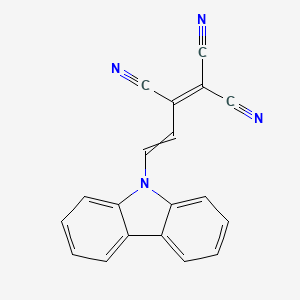
1,3-Butadiene-1,1,2-tricarbonitrile, 4-(9H-carbazol-9-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Butadiene-1,1,2-tricarbonitrile, 4-(9H-carbazol-9-yl)- is a chemical compound known for its unique structure and properties. It is a derivative of carbazole, a heterocyclic aromatic organic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Butadiene-1,1,2-tricarbonitrile, 4-(9H-carbazol-9-yl)- typically involves Suzuki coupling reactions. This method uses commercially available starting materials such as 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid and aryl halide derivatives. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Suzuki coupling reactions. This would require optimization of reaction conditions, including temperature, pressure, and the use of catalysts to achieve efficient and cost-effective production .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Butadiene-1,1,2-tricarbonitrile, 4-(9H-carbazol-9-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halides and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carbazole derivatives, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
1,3-Butadiene-1,1,2-tricarbonitrile, 4-(9H-carbazol-9-yl)- has several scientific research applications:
Organic Electronics: It is used as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its excellent thermal stability and electronic properties.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Mécanisme D'action
The mechanism of action of 1,3-Butadiene-1,1,2-tricarbonitrile, 4-(9H-carbazol-9-yl)- involves its interaction with molecular targets in electronic devices. In OLEDs, for example, the compound facilitates the transport of holes (positive charge carriers) through its structure, enhancing the efficiency and performance of the device. The molecular pathways involved include the formation of charge-transfer complexes and the stabilization of charge carriers .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Another carbazole derivative used in OLEDs.
Tetrakis(9H-carbazol-9-yl)benzene-1,3-dicarbonitrile: Known for its use in organic electronics.
[1,1’3’,1’'-Terphenyl]-4-carbonitrile, 3,5-di-9H-carbazol-9-yl-2,6-bis(3,6-diphenyl-9H-carbazol-9-yl):
Uniqueness
1,3-Butadiene-1,1,2-tricarbonitrile, 4-(9H-carbazol-9-yl)- stands out due to its specific structure, which combines the properties of carbazole with the reactivity of butadiene and tricarbonitrile groups. This unique combination makes it particularly suitable for applications in organic electronics and materials science .
Propriétés
Numéro CAS |
31317-52-9 |
|---|---|
Formule moléculaire |
C19H10N4 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
4-carbazol-9-ylbuta-1,3-diene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C19H10N4/c20-11-14(15(12-21)13-22)9-10-23-18-7-3-1-5-16(18)17-6-2-4-8-19(17)23/h1-10H |
Clé InChI |
HIKPWXNLAVIYLV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C=CC(=C(C#N)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


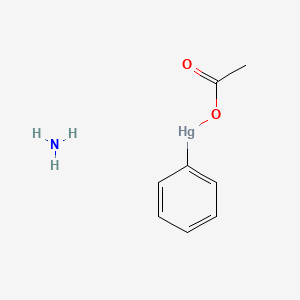
![Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14682853.png)

![methanesulfonic acid;1-methyl-4-[3-(2-methylpropylsulfanyl)-5,6-dihydrobenzo[b][1]benzothiepin-5-yl]piperazine](/img/structure/B14682864.png)


![2-[(Butylsulfanyl)methylidene]cyclohexan-1-one](/img/structure/B14682883.png)
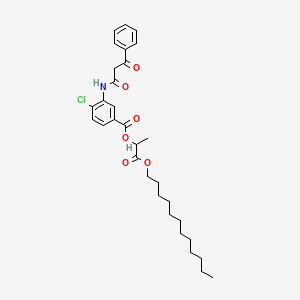
![5-(Pent-3-en-2-ylidene)bicyclo[2.2.1]hept-2-ene](/img/structure/B14682886.png)
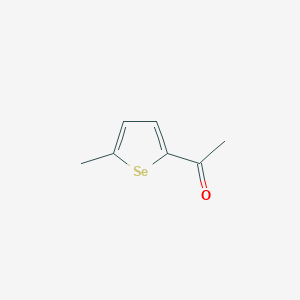

![[Dichloro(phenyl)methyl]sulfinylmethylbenzene](/img/structure/B14682909.png)
